3-butylspiro[3.3]heptan-1-one
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Overview
Description
3-butylspiro[3.3]heptan-1-one: is a chemical compound characterized by a spirocyclic structure, where a butyl group is attached to a spiro[33]heptane core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-butylspiro[3.3]heptan-1-one typically involves the reaction of 1-sulfonylcyclopropanols with lithiated 1-sulfonylbicyclo[1.1.0]butanes. The process includes initial nucleophilic addition to the cyclopropanone formed in situ, followed by a strain-relocating semipinacol rearrangement in the presence of acid . This method is regio- and stereospecific, leading to optically active 3-substituted spiro[3.3]heptan-1-ones .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthetic route mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: 3-butylspiro[3.3]heptan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The spirocyclic structure allows for substitution reactions at various positions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: 3-butylspiro[3.3]heptan-1-one is used as a building block in organic synthesis due to its unique spirocyclic structure. It serves as a precursor for the synthesis of more complex molecules.
Biology and Medicine: The spiro[3.3]heptane core has been investigated as a bioisostere for benzene rings in drug design . This substitution can improve the physicochemical properties and bioactivity of pharmaceutical compounds.
Industry: In the industrial sector, this compound may be used in the development of new materials and chemicals with specific properties.
Mechanism of Action
The mechanism of action of 3-butylspiro[3.3]heptan-1-one involves its interaction with molecular targets through its spirocyclic structure. The compound’s effects are mediated by the formation of specific intermediates during chemical reactions, such as cyclopropylcarbinyl cations in the semipinacol rearrangement . These intermediates play a crucial role in the compound’s reactivity and the formation of final products.
Comparison with Similar Compounds
Spiro[3.3]heptane: A saturated benzene bioisostere used in drug design.
Bicyclo[1.1.1]pentane: Another bioisostere with similar applications in medicinal chemistry.
Cubane: Known for its rigid structure and use in material science.
Uniqueness: 3-butylspiro[3.3]heptan-1-one stands out due to its specific substitution pattern and the resulting unique reactivity. The presence of the butyl group and the spirocyclic core provides distinct chemical properties that can be leveraged in various applications.
Properties
CAS No. |
2742652-91-9 |
---|---|
Molecular Formula |
C11H18O |
Molecular Weight |
166.3 |
Purity |
95 |
Origin of Product |
United States |
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